molecular formula C17H19N5O3S B2364458 2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide CAS No. 1242860-33-8

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide

Cat. No.: B2364458
CAS No.: 1242860-33-8
M. Wt: 373.43
InChI Key: YMJJGRPDUIJYQN-UHFFFAOYSA-N
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Description

The compound “2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrazine ring, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups and the conditions under which the reactions are carried out. For instance, the presence of the acetamide group might make it susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and functional groups. For instance, the presence of polar functional groups like acetamide might make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide" have been synthesized and evaluated for their biological activities. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been developed and characterized, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds demonstrated inhibitory activity comparable with the standard drug streptomycin, highlighting their potential for further development as antibacterial agents (Reddy et al., 2013).

Herbicidal Applications

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This discovery underscores the compound's utility in agricultural applications, particularly in controlling unwanted vegetation while minimizing the application rate of chemicals (Moran, 2003).

Pharmacological Potential

Further studies on the chemical modification of pyrazole and 1,2,4-triazole derivatives, which share structural similarities with the compound , have shown significant pharmacological potential. These modifications allow for the targeting of various biological pathways, suggesting a broad spectrum of potential therapeutic applications. Molecular docking studies have also indicated the compounds' potential in interacting with various biological targets, further justifying the need for detailed antifungal and antimicrobial activity studies (Fedotov et al., 2022).

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives. This could involve testing its antimicrobial, antiviral, and anticancer activities, among others . Additionally, modifications to its molecular structure could be explored to enhance its biological activity and reduce potential toxicity .

Properties

IUPAC Name

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11(2)18-14(23)10-26-17-20-19-15-16(24)21(7-8-22(15)17)12-5-4-6-13(9-12)25-3/h4-9,11H,10H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJGRPDUIJYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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